Desamino Glufosinate-d3 is classified under stable isotope labeled compounds, specifically designed for research and analytical applications. It has a CAS number of 1794938-71-8 and a molecular formula of CHDOP, with a molecular weight of 169.13 g/mol . The compound is synthesized from glufosinate-ammonium, which is derived from various synthetic routes involving phosphonic acid derivatives and amino acids.
The synthesis of Desamino Glufosinate-d3 typically involves the incorporation of deuterium into the glufosinate structure. One common method includes the reaction of 3-methyl n-butoxy phosphono propionaldehyde with acetic acid, isonitrile, and ammonia in a solvent, followed by hydrolysis to yield glufosinate-ammonium. This process has been optimized to avoid toxic reagents like sodium cyanide while improving yield and safety .
The synthesis can be summarized in the following steps:
Desamino Glufosinate-d3 has a well-defined molecular structure characterized by its SMILES notation: C(CCC(O)=O)P(C([2H])([2H])[2H])(=O)O
and InChI representation: InChI=1S/C5H11O4P/c1-10(8,9)4-2-3-5(6)7/h2-4H2,1H3,(H,6,7)(H,8,9)/i1D3
. The presence of deuterium isotopes (D) replaces some hydrogen atoms in the molecule, enhancing its stability during analysis.
Desamino Glufosinate-d3 can undergo various chemical reactions typical for phosphonic acid derivatives. Key reactions include:
These reactions are crucial for modifying the compound for specific analytical applications or synthesizing related compounds.
Desamino Glufosinate-d3 functions primarily as an internal standard in assays that measure glufosinate levels in biological samples. Its mechanism involves inhibiting glutamine synthetase enzymes (GS1 and GS2), which play a vital role in nitrogen metabolism in plants. By irreversibly binding to the active site of these enzymes, it prevents the conversion of glutamate and ammonia into glutamine. This leads to an accumulation of ammonia and disrupts nitrogen metabolism within plant cells.
The inhibition affects several biochemical pathways:
Desamino Glufosinate-d3 is primarily used in scientific research for:
CAS No.: 27542-17-2
CAS No.: 1232-43-5
CAS No.:
CAS No.:
CAS No.: 59384-04-2